molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B180826
CAS No.: 114684-96-7
M. Wt: 238.67 g/mol
InChI Key: HSNPJLJHRZVTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a morpholine group at position 2. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Properties

IUPAC Name

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPJLJHRZVTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553218
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114684-96-7
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloropyrimidine and pyrrole derivatives.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom at the 4-position with a morpholine ring. This can be accomplished using morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can result in the formation of oxo derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine moiety exhibit significant anticancer properties. Studies have shown that 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine can inhibit specific kinases involved in tumor growth and proliferation. For example, its potential as an inhibitor of the protein kinase B (AKT) pathway has been explored, suggesting its role in cancer therapy development .

Antiviral Properties
Recent investigations have highlighted the compound's effectiveness against certain viral infections. It has been tested for activity against RNA viruses, demonstrating the ability to disrupt viral replication processes. The mechanism involves interference with viral polymerases, making it a candidate for antiviral drug development .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for various enzymes, which is critical for understanding metabolic regulation and developing therapeutic agents for metabolic disorders .

Cell Signaling Pathways
Research has focused on the impact of this compound on cell signaling pathways related to inflammation and apoptosis. Studies suggest that it modulates pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation . This modulation can provide insights into treating inflammatory diseases and conditions associated with dysregulated apoptosis.

Material Sciences

Synthesis of Novel Materials
In material science, this compound is explored as a building block for synthesizing new polymers and nanomaterials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for electronic and biomedical applications.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of AKT pathway leading to reduced tumor cell proliferation.
Antiviral PropertiesInhibited replication of RNA viruses through disruption of polymerase activity.
Enzyme InhibitionActed as a competitive inhibitor in metabolic enzyme assays.
Cell Signaling ModulationAltered NF-kB and MAPK pathways, indicating potential anti-inflammatory effects.
Material SynthesisImproved mechanical properties of polymer composites when integrated into matrices.

Mechanism of Action

The mechanism of action of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The compound exhibits high structural similarity to several morpholine-substituted heterocycles, as detailed below:

Compound Name CAS Number Similarity Score Core Structure Substituents
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine 114684-96-7 0.88 Purine Cl (position 2), methyl (position 9)
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine 149246-43-5 0.85 Pyrido-pyrimidine Cl (position 2)
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 16234-15-4 0.85 Thieno-pyrimidine Cl (position 2)
Target Compound 53840-89-4 0.85 Pyrrolo-pyrimidine Cl (position 2)

Data sourced from chemical similarity analyses and commercial catalogs .

Structural and Functional Differences

  • Core Heterocycle Variations: Pyrrolo-pyrimidine (target compound): Contains a fused pyrrole ring, which may enhance π-π stacking interactions in kinase binding pockets. Thieno-pyrimidine (e.g., CAS 16234-15-4): Replaces pyrrole with a thiophene ring, altering electronic properties and solubility. Thieno-pyrimidines are widely used as intermediates in tumor necrosis factor (TNF-α) inhibitors .
  • Substituent Effects :

    • The morpholine group at position 4 is conserved across analogs, enhancing solubility and bioavailability via hydrogen bonding .
    • Chlorine at position 2 is critical for electrophilic reactivity, enabling SNAr reactions for further functionalization .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine
Molecular Weight 279.7 g/mol 297.8 g/mol 367.3 g/mol
LogP (Predicted) 1.8 2.3 3.1
Solubility (aq.) Moderate Low Low
Half-life (in vivo) Not reported Not reported >30 min

LogP values estimated using Lipinski’s rules; solubility inferred from morpholine’s hydrophilic contribution .

Biological Activity

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is a synthetic compound belonging to the pyrrolopyrimidine class, which has garnered significant attention in medicinal chemistry for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in research and therapy.

Chemical Structure and Properties

The compound features a pyrrolopyrimidine core with a chlorine substituent and a morpholine ring. Its molecular formula is C10H11ClN4OC_{10}H_{11}ClN_4O with a molecular weight of approximately 238.67 g/mol .

Target Enzyme:
The primary target of this compound is Protein Kinase B (PKB or Akt) , a crucial player in various signaling pathways related to cell proliferation, survival, and metabolism.

Mode of Action:
This compound acts as an ATP-competitive inhibitor of PKB, effectively blocking its activity. By inhibiting PKB, it disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to reduced cell proliferation and survival .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cancer Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In these studies, the compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable characteristics:

  • Oral Bioavailability: Approximately 31.8% following oral administration.
  • Clearance Rate: 82.7 mL/h/kg after intravenous administration.
  • Toxicity Profile: No acute toxicity was observed in animal models at doses up to 2000 mg/kg .

Case Study 1: Cancer Therapy

In a study examining the effects of this compound on tumor growth in xenograft models, significant tumor reduction was observed when administered at doses of 40 mg/kg daily. The mechanism involved apoptosis induction through PKB inhibition, leading to decreased expression of anti-apoptotic proteins .

Case Study 2: Metabolic Disorders

Another investigation explored the compound's potential in metabolic disorders linked to aberrant PKB signaling. In diabetic mouse models, treatment with this compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

Research Applications

The biological activity of this compound extends beyond cancer therapy:

  • Medicinal Chemistry: It serves as a lead compound for developing new kinase inhibitors.
  • Biological Research: Utilized to elucidate the role of PKB in various cellular processes.
  • Chemical Biology: Acts as a tool for studying kinase-related pathways and their implications in disease states .

Q & A

Q. What are the established synthetic routes for 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization. A common approach is:

  • Step 1 : Preparation of a pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine intermediates.
  • Step 2 : Chlorination at the 2-position using reagents like POCl₃ or PCl₅ under reflux conditions.
  • Step 3 : Morpholine substitution at the 4-position via nucleophilic aromatic substitution (e.g., using morpholine in polar solvents like DMSO or DMF at elevated temperatures) . Key reagents include Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) and bases like K₂CO₃ to facilitate substitutions .

Q. How is the structural identity of this compound validated in research settings?

Structural confirmation relies on:

  • X-ray crystallography : Resolves atomic positions and confirms regioselectivity of substitutions (e.g., chlorine at 2-position, morpholine at 4-position) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and coupling patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrrole protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

The compound exhibits kinase inhibition, particularly against LRRK2 (leucine-rich repeat kinase 2), a target in neurodegenerative diseases like Parkinson’s. Activity is assessed via:

  • In vitro kinase assays : IC₅₀ values determined using recombinant LRRK2 and ATP analogs .
  • Cellular assays : Measurement of phospho-LRRK2 levels in HEK293 or neuronal cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

Yield optimization involves:

  • Solvent selection : Refluxing in anhydrous POCl₃ improves electrophilic substitution efficiency.
  • Catalyst use : Adding catalytic DMAP (dimethylaminopyridine) enhances reactivity .
  • Temperature control : Maintaining 110–120°C prevents byproduct formation . Contradictions in reported yields (e.g., 60% vs. 85%) may arise from residual moisture or incomplete reagent purification .

Q. How do researchers resolve contradictions between computational predictions and experimental data for binding affinities?

Discrepancies arise from:

  • Conformational flexibility : Molecular docking (e.g., AutoDock Vina) may not account for protein dynamics.
  • Solvent effects : Explicit solvent molecular dynamics (MD) simulations improve accuracy by modeling aqueous interactions .
  • Experimental validation : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides empirical binding constants to refine computational models .

Q. What strategies improve selectivity for LRRK2 over other kinases?

Selectivity is achieved through:

  • Structural modifications : Introducing bulky substituents (e.g., 1-methylpyrazole) to exploit LRRK2’s unique ATP-binding pocket .
  • Kinome-wide profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target hits for iterative redesign .

Q. How is stability assessed under physiological conditions?

Stability studies include:

  • Plasma stability assays : Incubation in human plasma at 37°C with LC-MS/MS quantification of degradation products .
  • pH-dependent hydrolysis : Monitoring decomposition in buffers (pH 1–9) to simulate gastrointestinal and lysosomal environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.